4-Bromo-3,5-dichlorobenzotrifluoride
Overview
Description
4-Bromo-3,5-dichlorobenzotrifluoride is an organic compound with the molecular formula C₇H₂BrCl₂F₃. It is a colorless crystalline solid with a melting point of approximately 80-85 degrees Celsius . This compound is primarily used in synthetic reactions within the chemical industry, often serving as a catalyst or reagent .
Preparation Methods
The synthesis of 4-Bromo-3,5-dichlorobenzotrifluoride generally involves a multi-step reaction. One common method includes reacting p-chlorobenzotrifluoride with bromine under specific conditions to obtain the desired product . The reaction conditions typically involve controlled temperatures and the presence of a catalyst to facilitate the bromination process.
Chemical Reactions Analysis
4-Bromo-3,5-dichlorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form different products, depending on the reagents and conditions used.
Halogenation Reactions: The compound can be further halogenated to introduce additional halogen atoms into the molecule.
Common reagents used in these reactions include halogens (such as chlorine and bromine), oxidizing agents, and nucleophiles. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3,5-dichlorobenzotrifluoride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism by which 4-Bromo-3,5-dichlorobenzotrifluoride exerts its effects involves interactions with molecular targets and pathways specific to the reactions it undergoes. For example, in nucleophilic substitution reactions, the compound’s halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
4-Bromo-3,5-dichlorobenzotrifluoride can be compared with other similar compounds, such as:
- 1-Bromo-2,6-difluorobenzene
- 2-Bromo-4,6-difluoroaniline
- 3-Bromo-4,5-diaminobenzotrifluoride
These compounds share similar structural features, such as the presence of bromine and fluorine atoms, but differ in their specific substitution patterns and chemical properties . The uniqueness of this compound lies in its specific arrangement of bromine, chlorine, and trifluoromethyl groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHSSYROJYPFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361487 | |
Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118754-53-3 | |
Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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